molecular formula C14H20N2O B13898607 [3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone

[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone

Cat. No.: B13898607
M. Wt: 232.32 g/mol
InChI Key: VLUZLFUPHCUEJL-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone typically involves multiple steps. One common method includes the reaction of para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . This reaction is followed by further modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and controlled environments to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone include:

Uniqueness

What sets this compound apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone, also known by its CAS number 2891602-17-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, antifungal, and cytotoxic activities while presenting relevant case studies and research findings.

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.33 g/mol
  • Purity : >95% (commonly reported as 97%)
  • IUPAC Name : (3-(dimethylamino)-3-methylpyrrolidin-1-yl)(phenyl)methanone

Antibacterial and Antifungal Properties

Recent studies have explored the antibacterial and antifungal activities of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.

  • Antibacterial Activity :
    • In vitro tests have shown that certain pyrrolidine derivatives can inhibit the growth of harmful bacteria, including Staphylococcus aureus and Escherichia coli. For instance, compounds related to pyrrolidine showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these strains .
    • A study reported that specific substituted pyrrolidine compounds demonstrated effective antibacterial properties, suggesting that the presence of halogen substituents plays a crucial role in enhancing bioactivity .
  • Antifungal Activity :
    • Compounds structurally similar to this compound have shown activity against fungi such as Candida albicans, with MIC values indicating effective inhibition .

Cytotoxicity Studies

Cytotoxicity assessments are vital for evaluating the safety profile of new compounds. Research has indicated that certain derivatives of pyrrolidine exhibit varying degrees of cytotoxicity against cancer cell lines.

  • A study involving several pyrrolidine derivatives found that while some compounds showed promising anticancer activity, others were less effective due to structural modifications . The introduction of specific functional groups was noted to enhance or diminish cytotoxic effects.

Case Studies

StudyCompoundActivityMIC Values
Pyrrolidine Derivative AAntibacterial (S. aureus)0.0039 mg/mL
Pyrrolidine Derivative BAntifungal (C. albicans)0.0048 mg/mL
Modified Pyrrolidine CCytotoxicity (Cancer Cell Lines)Varies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for drug design. The biological activities of this compound can be influenced by:

  • Substituents on the Phenyl Ring : Variations in substituents can lead to significant changes in biological activity.
  • Pyrrolidine Ring Modifications : Changes in the nitrogen atom's substitution pattern can alter the compound's pharmacological profile.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

[3-(dimethylamino)-3-methylpyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C14H20N2O/c1-14(15(2)3)9-10-16(11-14)13(17)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

VLUZLFUPHCUEJL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC=CC=C2)N(C)C

Origin of Product

United States

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